Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate
Description
Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate is a synthetic thiazole derivative characterized by a central 1,3-thiazole ring substituted at position 2 with a 2-ethoxybenzamido group and at position 4 with an ethyl acetate moiety.
For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (a common precursor) is prepared by reacting ethyl 4-bromo-3-oxobutanoate with thioamides in ethanol . Subsequent functionalization involves coupling the amino group on the thiazole ring with acylating agents, such as 2-ethoxybenzoyl chloride, under basic conditions .
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-ethoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H18N2O4S/c1-3-21-13-8-6-5-7-12(13)15(20)18-16-17-11(10-23-16)9-14(19)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,20) |
InChI Key |
OWHFYBNJOHFYNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea . The resulting thiazole intermediate is then subjected to further reactions to introduce the ethoxybenzamido and ethyl acetate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzamido group can interact with various biological pathways, modulating cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis:
Table 1: Substituent-Based Comparison
*Calculated based on molecular formula C₁₆H₁₇N₃O₄S.
Key Observations :
- Amino vs. Acylated Derivatives: The parent compound, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, serves as a versatile intermediate.
- Electron-Withdrawing Groups : Sulfonamide derivatives (e.g., ) exhibit higher molecular weights and may influence solubility and metabolic stability due to the sulfonyl group's polarity .
Key Findings :
- Propanamide Derivatives : Substituted anilines in propanamide analogs (e.g., compound 7a-l) exhibit low cytotoxicity, making them promising for therapeutic applications .
- Quinazolinone Hybrids: These derivatives show potent glucokinase activation, likely due to interactions between the quinazolinone moiety and the enzyme's allosteric site .
- Ethoxybenzamido Group: While specific data for the target compound are unavailable, similar acylated thiazoles (e.g., furanoyl derivatives) demonstrate balanced lipophilicity and moderate bioactivity .
Physicochemical and ADMET Properties
Solubility and LogP :
- Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (LogP ~1.2) is more hydrophilic than its acylated derivatives (e.g., ethoxybenzamido analog: LogP ~2.5*), impacting oral bioavailability .
ADMET Predictions :
- Thiazole esters generally show moderate metabolic stability. The ethoxy group in the target compound may slow oxidative metabolism compared to methoxy analogs .
- Molecular docking studies () suggest that bulkier substituents (e.g., quinazolinone) improve target binding but may increase hepatotoxicity risks .
Biological Activity
Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 334.39 g/mol
The compound features an ethoxybenzamido group attached to a thiazole ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and proliferation.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways essential for various physiological responses.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptosis in cancer cells, making it a candidate for anticancer therapy.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity against these pathogens.
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies showed that the compound induces cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values for these cell lines were reported at concentrations of approximately 25 µM and 30 µM, respectively .
Research Findings and Case Studies
A comprehensive analysis of the biological activities of this compound is summarized in Table 1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
